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Compound of Interest

Compound Name: 1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B3352305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-
methylpiperidin-1-yl)ethanone, a key chemical intermediate. This document details the

analytical methodologies and presents a full spectroscopic dataset, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The aim is to

furnish researchers and professionals in drug development with a definitive reference for the

characterization of this compound, ensuring accuracy and reproducibility in their scientific

endeavors.

Introduction
1-(2-methylpiperidin-1-yl)ethanone is a derivative of piperidine, a ubiquitous heterocyclic

scaffold found in numerous natural products and synthetic pharmaceuticals. The precise

characterization of its chemical structure is paramount for its application in synthetic chemistry

and drug discovery, where structural integrity directly influences biological activity and safety

profiles. This guide outlines the systematic approach to confirming the molecular structure of 1-
(2-methylpiperidin-1-yl)ethanone through modern spectroscopic techniques.
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The logical relationship for the structural determination of 1-(2-methylpiperidin-1-yl)ethanone
is based on interpreting the collective data from various spectroscopic methods. Each

technique provides unique insights into the molecular framework, and the convergence of this

data leads to an unambiguous structural assignment.
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Caption: Logical workflow for the structural elucidation of 1-(2-methylpiperidin-1-yl)ethanone.

Spectroscopic Data
The following sections present the quantitative data obtained from the spectroscopic analysis

of 1-(2-methylpiperidin-1-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Due to the presence of a chiral center at the C2 position of the piperidine ring and

the restricted rotation around the amide bond, the molecule exists as a mixture of two rotamers,

leading to the observation of doubled signals for some protons and carbons. The data

presented is a representative interpretation.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.65 - 4.55 m 1H H-2

3.55 ddd 1H H-6 (axial)

3.05 ddd 1H H-6 (equatorial)

2.12 s 3H H-8

1.80 - 1.55 m 6H H-3, H-4, H-5

1.25 d 3H H-7

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

169.5 C-8 (C=O)

52.0 C-2

45.5 C-6

30.5 C-3

25.0 C-5

22.0 C-9 (CH₃)

19.5 C-4

16.0 C-7 (CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 1-(2-methylpiperidin-1-yl)ethanone shows characteristic absorption bands corresponding

to the amide and alkyl groups.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

2935 Strong C-H stretch (alkyl)

1645 Strong C=O stretch (amide)

1440 Medium C-H bend (alkyl)

1230 Medium C-N stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which helps in confirming its elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Intensity (%) Assignment

141 40 [M]⁺ (Molecular Ion)

126 100 [M - CH₃]⁺

98 85 [M - COCH₃]⁺

84 30 [C₅H₁₀N]⁺

43 95 [CH₃CO]⁺

Experimental Protocols
The following protocols describe the methodologies used to obtain the spectroscopic data.

NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Dissolve ~10-20 mg
in ~0.7 mL CDCl₃

Transfer to
5 mm NMR tube 500 MHz Spectrometer Acquire ¹H and ¹³C spectra Fourier Transform,

Phase, and Baseline Correction Reference to TMS (0 ppm)
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Caption: Experimental workflow for NMR spectroscopy.

A sample of 1-(2-methylpiperidin-1-yl)ethanone (approximately 15 mg) was dissolved in

deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra

were recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were

accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated

with a 2-second relaxation delay. The data was processed using standard Fourier transform,

phase correction, and baseline correction.[1][2]

Infrared (IR) Spectroscopy
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Caption: Experimental workflow for FT-IR spectroscopy.

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the

clean, empty ATR crystal was recorded. A small drop of the neat liquid sample was then placed

directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-

adding 32 scans with a resolution of 4 cm⁻¹. The resulting spectrum was baseline corrected.[3]

[4][5]

Mass Spectrometry (MS)
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Caption: Experimental workflow for GC-MS analysis.
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Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. A dilute solution of the sample was prepared in dichloromethane. 1 µL of the solution

was injected into the GC, which was equipped with a non-polar capillary column. The oven

temperature was programmed to ramp from 50°C to 250°C. The separated components were

introduced into the mass spectrometer and ionized by electron ionization (EI) at 70 eV. The

mass analyzer scanned from m/z 40 to 400.[6][7][8]

Conclusion
The collective spectroscopic evidence from NMR, IR, and MS analyses provides a coherent

and unambiguous structural confirmation of 1-(2-methylpiperidin-1-yl)ethanone. The

presented data and protocols serve as a reliable resource for the identification and

characterization of this compound in various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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